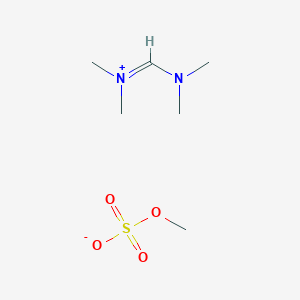

((Dimethylamino)methylene)dimethylammonium methyl sulphate

CAS No.: 2013-91-4

Cat. No.: VC3920102

Molecular Formula: C6H16N2O4S

Molecular Weight: 212.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2013-91-4 |

|---|---|

| Molecular Formula | C6H16N2O4S |

| Molecular Weight | 212.27 g/mol |

| IUPAC Name | dimethylaminomethylidene(dimethyl)azanium;methyl sulfate |

| Standard InChI | InChI=1S/C5H13N2.CH4O4S/c1-6(2)5-7(3)4;1-5-6(2,3)4/h5H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |

| Standard InChI Key | AOOJBRIQPYLGMR-UHFFFAOYSA-M |

| SMILES | CN(C)C=[N+](C)C.COS(=O)(=O)[O-] |

| Canonical SMILES | CN(C)C=[N+](C)C.COS(=O)(=O)[O-] |

Introduction

Synthesis and Preparation

((Dimethylamino)methylene)dimethylammonium methyl sulphate is synthesized through multiple routes, primarily involving nucleophilic substitution and salt metathesis. Notable methods include:

Reaction of Lithium Dimethylamide with Tetramethylformamidinium Salts

Lithium dimethylamide (LiNMe₂) reacts with tetramethylformamidinium chloride or methylsulfate to yield the target compound. This method achieves yields of 55–70%, with the reaction mechanism proceeding via deprotonation and subsequent ion exchange .

Disproportionation of Aminal Esters

Aminal esters react with alkanethiols in the presence of sodium alkanethiolates, leading to disproportionation products that include ((Dimethylamino)methylene)dimethylammonium methyl sulphate. This pathway is particularly useful for generating thiobis(dimethylamino)methane derivatives .

Transamination of Bis(dimethylamino)alkoxymethanes

Excess dimethylamine facilitates the transamination of bis(dimethylamino)alkoxymethanes, producing the compound in high purity. This method leverages the equilibrium dynamics of amine exchange reactions .

A comparative analysis of these methods (Table 1) highlights the efficiency of lithium dimethylamide-based syntheses for industrial-scale production.

Table 1: Synthetic Methods for ((Dimethylamino)methylene)dimethylammonium Methyl Sulphate

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| LiNMe₂ + Tetramethylformamidinium Salt | LiNMe₂, Cl⁻/MeSO₄⁻ | 55–70 | |

| Disproportionation of Aminal Esters | NaSH, RSH | 60–75 | |

| Transamination | NHMe₂, HMPA | 80–85 |

Chemical Properties and Reactivity

As a quaternary ammonium salt, ((Dimethylamino)methylene)dimethylammonium methyl sulphate exhibits strong methylating capabilities. Its reactivity parallels dimethyl sulfate (Me₂SO₄) but with enhanced selectivity due to steric hindrance from the dimethylamino groups . Key reactions include:

Methylation of Nucleophiles

The compound transfers methyl groups to oxygen, nitrogen, and sulfur nucleophiles. For example, phenols are methylated to form aryl methyl ethers, while amines yield N-methylated derivatives. The reaction proceeds via an Sₙ2 mechanism, with the methyl sulfate anion acting as a leaving group .

Formation of Heterocycles

In the presence of carbonyl compounds, the reagent facilitates cyclization reactions to generate pyrrolidines and piperidines. This application is critical in alkaloid synthesis, as demonstrated in Wasserman and Ives’ 1985 study on heterocyclic ring formation .

Stability and Decomposition

The compound is stable under anhydrous conditions but hydrolyzes in aqueous media to release dimethylamine and sulfuric acid. Storage recommendations include inert atmospheres and low temperatures to prevent degradation .

Applications in Pharmaceutical Chemistry

((Dimethylamino)methylene)dimethylammonium methyl sulphate is a key intermediate in patented drug synthesis processes. Notable examples include:

Antiviral Agents

Novartis AG’s WO2009/90251 A2 patent describes its use in synthesizing neuraminidase inhibitors for influenza treatment. The compound’s ability to methylate tertiary amines enhances the bioavailability of the final drug candidates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume